molecular formula C13H16N2O2 B12207260 methyl 5-[(E)-2-phenylethenyl]pyrazolidine-3-carboxylate

methyl 5-[(E)-2-phenylethenyl]pyrazolidine-3-carboxylate

Cat. No.: B12207260
M. Wt: 232.28 g/mol
InChI Key: LIOKMPOTWRGSFO-BQYQJAHWSA-N
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Description

Methyl 5-[(E)-2-phenylethenyl]pyrazolidine-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(E)-2-phenylethenyl]pyrazolidine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a hydrazine derivative with an α,β-unsaturated ester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(E)-2-phenylethenyl]pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The phenylethenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Methyl 5-[(E)-2-phenylethenyl]pyrazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 5-[(E)-2-phenylethenyl]pyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group can enhance binding affinity and selectivity, leading to effective inhibition or activation of the target. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate
  • 5-isopyrazolone
  • Pyrazolidine-3,5-dione

Uniqueness

Methyl 5-[(E)-2-phenylethenyl]pyrazolidine-3-carboxylate stands out due to its unique phenylethenyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 5-[(E)-2-phenylethenyl]pyrazolidine-3-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-17-13(16)12-9-11(14-15-12)8-7-10-5-3-2-4-6-10/h2-8,11-12,14-15H,9H2,1H3/b8-7+

InChI Key

LIOKMPOTWRGSFO-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C1CC(NN1)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(NN1)C=CC2=CC=CC=C2

Origin of Product

United States

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